molecular formula C9H9ClO3 B11722407 2'-Chloro-2-hydroxy-4'-methoxyacetophenone

2'-Chloro-2-hydroxy-4'-methoxyacetophenone

Cat. No.: B11722407
M. Wt: 200.62 g/mol
InChI Key: LLMKMHVZSLAEJF-UHFFFAOYSA-N
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Description

2’-Chloro-2-hydroxy-4’-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 2 position, and a methoxy group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-2-hydroxy-4’-methoxyacetophenone can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-4-methoxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2-hydroxy-4’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Chloro-2-hydroxy-4’-methoxyacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Chloro-2-hydroxy-4’-methoxyacetophenone involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-2-hydroxy-4’-methoxyacetophenone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups allows for diverse chemical modifications, while the methoxy group can enhance its stability and solubility .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-(2-chloro-4-methoxyphenyl)-2-hydroxyethanone

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,11H,5H2,1H3

InChI Key

LLMKMHVZSLAEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CO)Cl

Origin of Product

United States

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